(R)-1-(2-(Dimethylamino)-5-fluorophenyl)ethan-1-ol
Description
(R)-1-(2-(Dimethylamino)-5-fluorophenyl)ethan-1-ol is a chiral secondary alcohol featuring a phenyl ring substituted with a dimethylamino group at position 2 and a fluorine atom at position 4. This compound’s structural uniqueness lies in the synergistic combination of electron-donating (dimethylamino) and electron-withdrawing (fluoro) substituents, which may influence its physicochemical properties and pharmacological behavior.
Properties
Molecular Formula |
C10H14FNO |
|---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
(1R)-1-[2-(dimethylamino)-5-fluorophenyl]ethanol |
InChI |
InChI=1S/C10H14FNO/c1-7(13)9-6-8(11)4-5-10(9)12(2)3/h4-7,13H,1-3H3/t7-/m1/s1 |
InChI Key |
MIUZUDBHKKOMSU-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)F)N(C)C)O |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)N(C)C)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies
The synthesis of this compound generally involves multi-step synthetic routes starting from readily available phenyl and amino precursors. The key synthetic transformations include:
- Introduction of the dimethylamino group
- Installation of the fluorine substituent on the aromatic ring
- Formation of the chiral ethan-1-ol moiety with control over stereochemistry
One reported approach involves selective hydrogenolysis of tris(2-hydroxyethyl)amine using a palladium catalyst to yield 2-(dimethylamino)ethanol as an intermediate, which is then further elaborated to the target compound.
Grignard Reaction-Based Synthesis
A prominent method involves the use of Grignard reagents in successive reactions to build the intermediate structures that lead to the target compound or its derivatives. For example, starting from 5-bromophthalide, two successive Grignard reactions are performed:
- First, with 4-fluorophenyl magnesium chloride
- Second, with N,N-dimethylaminopropyl magnesium chloride
These steps yield intermediates that can be further converted to compounds closely related to this compound or its derivatives used in the synthesis of citalopram, a well-known antidepressant.
Cyclization and Alkylation Processes
In the synthesis of related compounds, such as citalopram, a key step involves cyclization reactions of hydroxy-substituted phenyl intermediates followed by alkylation with dimethylaminopropyl halides. These reactions are typically carried out in the presence of bases and in suitable solvents such as alcohols, ketones, ethers, or dipolar aprotic solvents.
Enantiomeric Resolution and Purification
The preparation of the (R)-enantiomer specifically often involves chiral resolution techniques. For example, racemic mixtures can be separated by selective precipitation or crystallization using acid addition salts formed with organic or inorganic acids (e.g., oxalic acid, fumaric acid, sulfuric acid). The choice of acid, solvent, and temperature conditions are critical for achieving high enantiomeric purity.
Detailed Reaction Conditions and Outcomes
The following tables summarize key reaction parameters and outcomes from various studies related to the preparation of this compound and related compounds.
Acid-Mediated Precipitation and Enantiomeric Enrichment
| Example | Acid Type | Mass of Acid (g) | Mass of Ice/Water (g) | Reaction Time (hours) | % S-Enantiomer | Yield (g) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Sulfuric acid | 25 | 10 (ice) | 3 | 73.4 | 65.6 | Reaction in acetonitrile |
| 2 | Sulfuric acid | 87 | 35 (ice) | 3 | 72.0 | 57.0 | Higher acid concentration |
| 3 | Hydrochloric acid | 22 | 11 (ice) | 24 | >65 | 64.6 | Longer reaction time |
| 4 | p-Toluenesulfonic acid | 43 | 40 (water) | 48 | 73.0 | 61.6 | Alternative acid |
| 5 | Sulfuric acid | 26 | 10 (ice) | 1.2 (70 min) | 73.8 | 61.8 | Reaction in toluene |
| 6 | Phosphoric acid | 275 | 11 (ice) | 4 | 70.9 | 67.2 | High acid amount, toluene solvent |
Source: Adapted from patent data on citalopram preparation processes
Solvent and Base Effects on Cyclization Reactions
| Solvent Type | Examples | Temperature Range (°C) | Reaction Time (hours) | Notes |
|---|---|---|---|---|
| Alcohol solvents | Methanol, ethanol, t-butanol | Ambient to reflux | 0.5 to 40 | Common for ring closure steps |
| Ketone solvents | Acetone, methyl isobutyl ketone | Ambient to reflux | 0.5 to 20 | Suitable for base-mediated reactions |
| Ether solvents | Tetrahydrofuran, dioxane | Ambient to reflux | 0.5 to 20 | Used in Grignard and alkylation |
| Dipolar aprotic | Dimethylformamide, dimethylsulfoxide | Ambient to reflux | 0.5 to 40 | Enhances solubility of reactants |
Source: Patent literature on synthesis of citalopram and related intermediates
Yield and Purity Data from Representative Experiments
| Experiment | Starting Material Purity (%) | Reaction Conditions | Product Yield (%) | Product Purity (%) | Enantiomeric Ratio (S:R) |
|---|---|---|---|---|---|
| A(1) | 95.7:4.3 (R:S) | Acid precipitation, toluene | 76 | 96.8 | 97.6:2.4 |
| A(2) | Similar to A(1) | Similar conditions | Comparable | Comparable | Comparable |
| Comparative | Prior art method | Varied | Lower | Lower | Lower |
Source: Comparative experiments from patent EP2141156A1
Mechanistic Insights
The dimethylamino group in the molecule facilitates hydrogen bonding and electrostatic interactions during synthesis and in biological systems. The fluorine atom increases lipophilicity and metabolic stability, which is crucial for the compound's pharmacological profile. The stereoselective formation of the hydroxyl-bearing carbon is typically controlled through chiral catalysts or resolution techniques to ensure the (R)-configuration is obtained.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-(Dimethylamino)-5-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions on the aromatic ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Scientific Research Applications
®-1-(2-(Dimethylamino)-5-fluorophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemicals and materials, including surfactants and colorants
Mechanism of Action
The mechanism of action of ®-1-(2-(Dimethylamino)-5-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, while the fluorinated aromatic ring may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Key Observations :
- Halogen Position : Fluorine at position 5 in the target compound contrasts with meta- or para-substituted analogs (e.g., 3-F or 4-F in ). Halogen position influences electronic effects; para-substitution (4-F) maximizes resonance effects, while meta-substitution (3-F) may sterically hinder interactions .
Physicochemical Properties
- Optical Activity : Analogs in exhibit solvent-dependent optical rotation, suggesting the target compound’s chirality may similarly vary with solvent polarity .
- Solubility: The dimethylamino group in the target compound may improve aqueous solubility via protonation, contrasting with iodine-substituted analogs (e.g., (S)-1-(5-fluoro-2-iodophenyl)ethan-1-ol), where steric bulk from iodine reduces solubility .
- Stability : Fluorine’s electronegativity may enhance stability against oxidation compared to chlorine-substituted analogs .
Enantiomeric Considerations
The (R)-configuration of the target compound contrasts with the (S)-enantiomer of (S)-1-(5-fluoro-2-iodophenyl)ethan-1-ol (). Enantiomeric differences can lead to divergent pharmacological profiles; for example, the (R)-form may exhibit higher receptor affinity due to spatial compatibility with chiral binding sites .
Q & A
Basic Questions
Q. What are the optimized synthetic routes for (R)-1-(2-(Dimethylamino)-5-fluorophenyl)ethan-1-ol, and how is enantiomeric purity ensured?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or catalytic asymmetric reduction. For example, phenolic derivatives can react with dimethylamine precursors under controlled pH and temperature to introduce the dimethylamino group. Enantiomeric purity is achieved via chiral catalysts (e.g., BINAP-Ru complexes) or post-synthesis purification using chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H). Evidence from structurally similar compounds shows yields >90% and enantiomeric excess (ee) up to 99% when using optimized conditions .
Q. How is the stereochemical purity of this compound validated experimentally?
- Methodological Answer : Chiral HPLC is the gold standard, employing mobile phases like hexane/ethanol (90:10) with UV detection at 254 nm. For example, (R)-enantiomers of fluorophenyl ethanol analogs exhibit retention times distinct from (S)-forms under these conditions. Complementary techniques include optical rotation ([α]D20) and 1H NMR with chiral shift reagents (e.g., Eu(hfc)3), which split signals for enantiomers .
Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns protons and carbons; e.g., the fluorine atom deshields adjacent aromatic protons (δ 6.8–7.2 ppm), while the ethanol moiety shows a broad OH peak (δ 1.5–2.0 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 212.1 for C10H14FN2O) .
- IR Spectroscopy : Identifies functional groups (e.g., O-H stretch at 3300–3500 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity, incubation time). To address this:
- Standardize assays : Use isogenic cell lines and consistent ATP-based viability assays.
- Control for enantiomeric purity : Re-test activity after re-purification via chiral HPLC.
- Cross-validate with structural analogs : Compare IC50 values of halogen-substituted derivatives (e.g., chloro vs. bromo) to identify substituent effects .
Q. What computational strategies predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Models binding to enzymes (e.g., kinases) using crystal structures from the PDB. The dimethylamino group’s basicity may favor salt bridges with acidic residues.
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity data from analogs. Fluorine’s electronegativity enhances binding affinity in certain receptor pockets .
Q. How do structural modifications (e.g., halogen substitution) influence pharmacological properties?
- Methodological Answer :
- Substituent Effects : Chlorine at the 5-position (as in CAS 1344936-52-2) increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration. Fluorine at the 2-position improves metabolic stability by blocking cytochrome P450 oxidation.
- Case Study : (R)-1-(5-Chloro-2-fluorophenyl)ethan-1-ol shows 10-fold higher kinase inhibition vs. non-halogenated analogs .
Q. What experimental design adjustments mitigate compound degradation during long-term assays?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
